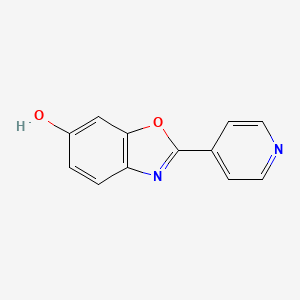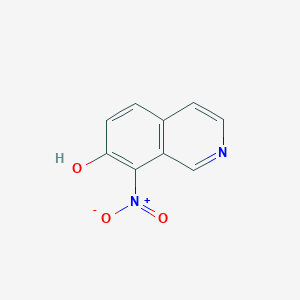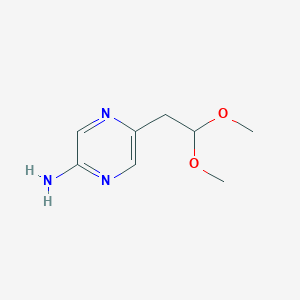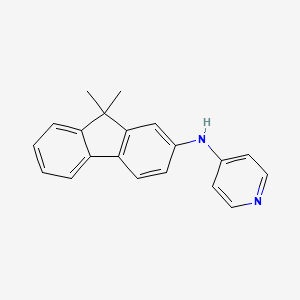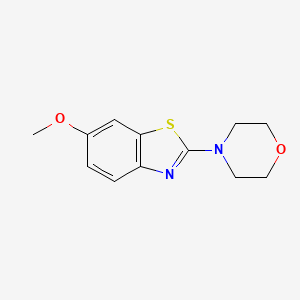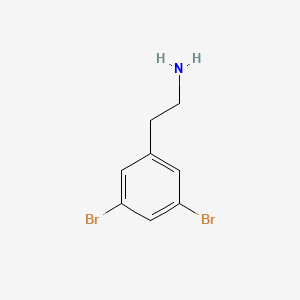
2-(3,5-Dibromophenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(3,5-Dibromophenyl)ethan-1-amine is an organic compound characterized by the presence of a benzyl group substituted with two bromine atoms at the 3 and 5 positions, and a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromophenyl)ethan-1-amine typically involves the bromination of a benzylamine precursor. One common method involves the reaction of 3,5-dibromobenzyl chloride with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process .
化学反応の分析
Types of Reactions
2-(3,5-Dibromophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dibromobenzaldehyde or 3,5-dibromobenzyl alcohol.
Reduction: Formation of 3,5-dibromobenzylamine.
Substitution: Formation of various substituted benzylamines depending on the nucleophile used.
科学的研究の応用
2-(3,5-Dibromophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 2-(3,5-Dibromophenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
類似化合物との比較
Similar Compounds
- 3,5-Dibromobenzylamine
- 3,5-Dibromobenzyl alcohol
- 3,5-Dibromobenzaldehyde
Uniqueness
2-(3,5-Dibromophenyl)ethan-1-amine is unique due to the presence of both bromine atoms and a methylamine group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic properties, making it suitable for specific applications where other compounds may not be as effective .
特性
分子式 |
C8H9Br2N |
|---|---|
分子量 |
278.97 g/mol |
IUPAC名 |
2-(3,5-dibromophenyl)ethanamine |
InChI |
InChI=1S/C8H9Br2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2 |
InChIキー |
ZFQCESSOHDTFBS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Br)Br)CCN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
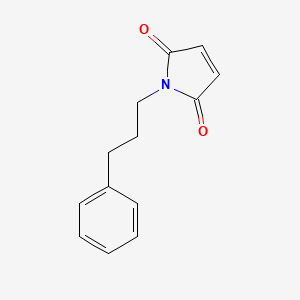
silane](/img/structure/B8487894.png)
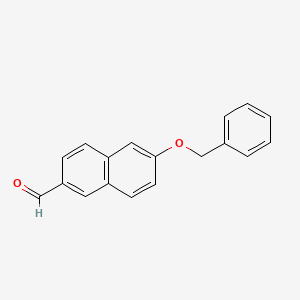
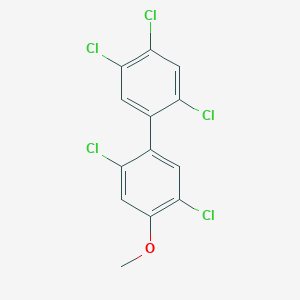
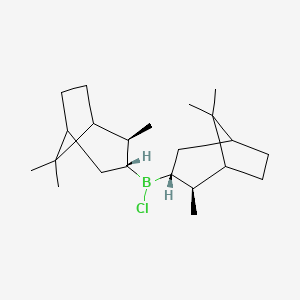
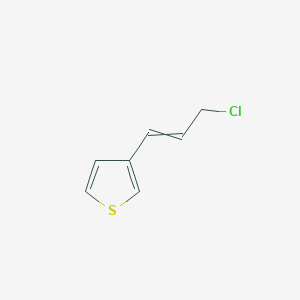
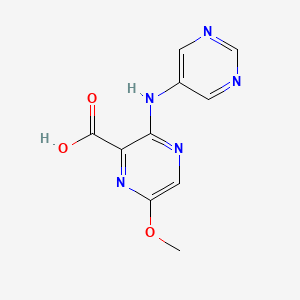
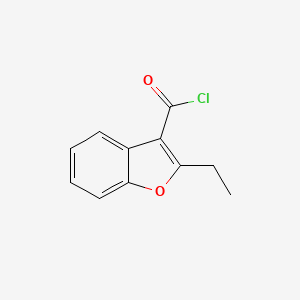
![2-(2-Formamidoethyl)imidazo [1,2-a]pyridine](/img/structure/B8487946.png)
